molecular formula C18H15NO3 B1421530 4-(2,4-Dimethoxybenzoyl)isoquinoline CAS No. 1187171-78-3

4-(2,4-Dimethoxybenzoyl)isoquinoline

Cat. No. B1421530
CAS RN: 1187171-78-3
M. Wt: 293.3 g/mol
InChI Key: AEVOGXUGUFHOFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(2,4-Dimethoxybenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The compound also contains two methoxy groups and a benzoyl group.

Scientific Research Applications

Future Directions

The future directions in the study of “4-(2,4-Dimethoxybenzoyl)isoquinoline” and similar compounds could involve further exploration of their physiological effects, particularly on the cardiovascular system . Additionally, the development of green methods that support contemporary environmental and safety improvements could be a focus .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-13-7-8-15(17(9-13)22-2)18(20)16-11-19-10-12-5-3-4-6-14(12)16/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVOGXUGUFHOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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